5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Overview
Description
5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Double-13C-Labeled Derivatives : Imidazole derivatives like 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide have been synthesized from stable isotope-labeled compounds. Such derivatives are useful for producing labeled histidine and adenosine, aiding in biochemical and pharmacological studies (Ouchi et al., 2018).
Regioselective Synthesis : The compound has been used in the regiocontrolled synthesis of highly substituted nitrogen heterocycles, which are important in drug discovery. Its synthesis involves reacting with aromatic aldehydes, showcasing its versatility in organic synthesis (Lima et al., 2022).
Biomedical Research
Anti-inflammatory and Analgesic Activities : Derivatives of imidazole have been synthesized and tested for anti-inflammatory and analgesic properties. These studies are crucial for developing new therapeutic agents (Soyer Can et al., 2021).
Cytotoxicity Studies : Research involving imidazole derivatives includes evaluating their cytotoxic effects against cancer cell lines, which is vital for cancer drug development (Hassan et al., 2014).
Insecticidal Activities : Novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and found effective against various agricultural pests, indicating potential in developing new insecticides (Wu et al., 2017).
Material Sciences and Chemical Studies
Functionalization Reactions : Research on the functionalization of imidazole derivatives contributes to the development of new materials and chemical processes (Yıldırım et al., 2005).
Theoretical Studies : Computational and theoretical studies have been conducted on the structures and reaction mechanisms of these compounds, enhancing our understanding of their chemical behavior (Rayat & Glaser, 2003).
Fungicidal Activity : Novel synthetic methods have been developed for N-cyano-1H-imidazole-4-carboxamides, with some compounds showing promising fungicidal activity (Yang et al., 2012).
Supramolecular Structures : Studies on the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates contribute to the development of new molecular assemblies and materials (Costa et al., 2007).
properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-2(1-10)3(13-5)4(11)14/h(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSLHQBYWUCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=N1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231684 | |
Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
CAS RN |
82308-56-3 | |
Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082308563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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